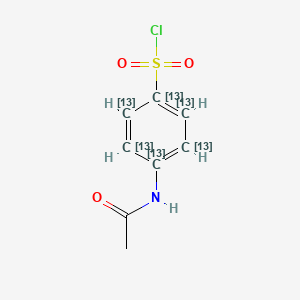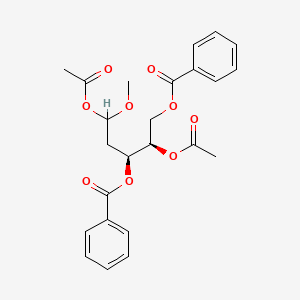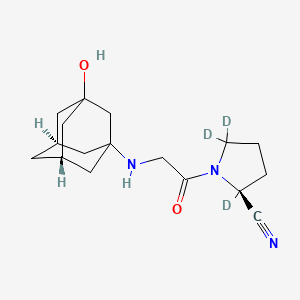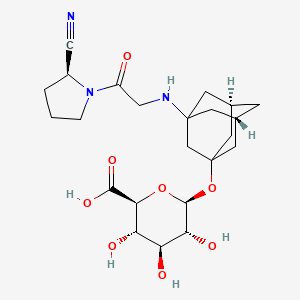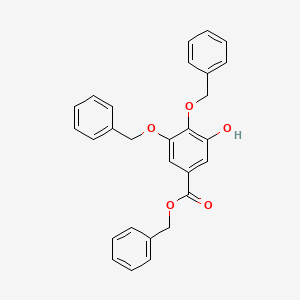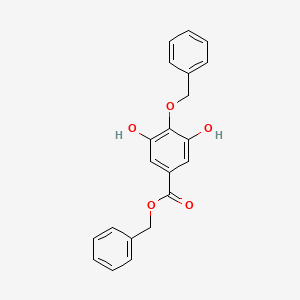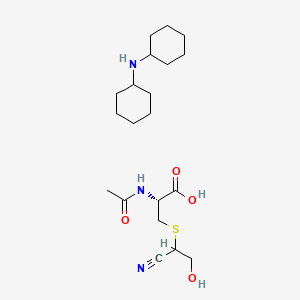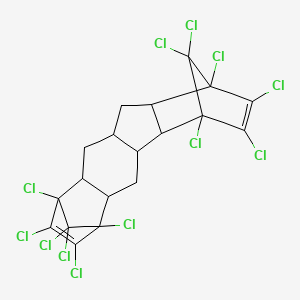
Fireshield C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fireshield C2 is a flame retardant commonly applied to plastics . It is used in Fireshield’s intumescent coatings, which are designed to provide fire resistance to structural steel members . These coatings have been tested and approved for use with various attachments, including timber framing, plasterboard, and steel framing .
Molecular Structure Analysis
Fireshield C2 has the molecular formula C19H12Cl12 and a molecular weight of 665.73 . It contains a total of 48 bonds, including 36 non-H bonds, 2 multiple bonds, 2 double bonds, and various ring structures .科学的研究の応用
Command and Control Systems in Emergency Management
Command and Control (C2) systems are pivotal in emergency management, including wildfire management and response. These systems facilitate efficient coordination and communication among responders, enabling effective decision-making and resource allocation during crises.
Ergonomics in C2 Environments : Research emphasizes the importance of ergonomics in designing C2 environments, ensuring that these systems support human operators in emergency services effectively. The focus is on improving team performance, novel interaction technologies, and methodologies in various emergency response domains (Stanton & Baber, 2006).
Wildfire Management and Social Science : Studies on wildfire management highlight the evolution of fire research, including the social dynamics of fire-prone areas and the community's role in fire management. This research supports the development of more holistic C2 strategies that consider both physical and social aspects of fire management (McCaffrey et al., 2013).
GIS in Firefighting Command and Control : The integration of Geographic Information Systems (GIS) with C2 tools has been shown to significantly enhance firefighting efforts, enabling teams to save more areas from fire damage. GIS provides real-time data on unit positions and fire outbreaks, facilitating better strategy formulation and communication (Johansson et al., 2010).
Fire Detection Technologies
Advancements in fire detection technologies, such as semiconductor gas sensors and UAV-based computer vision systems, represent key areas of scientific research with practical applications in enhancing safety and response in hazardous environments like coal mines and wildlands.
Semiconductor Gas Sensors for Coal Mine Fire Detection : Research developed systems based on semiconductor gas sensors to identify smoldering fires in coal mines by detecting gases like CO and C2H4. These systems aim to improve fire detection accuracy and reduce false alarms (Reimann & Schütze, 2012).
UAV-Based Fire Detection : Studies on the use of UAVs equipped with computer vision for fire detection highlight the adoption of multi-copters and the effectiveness of combining RGB and thermal cameras. The trend towards using Convolutional Neural Networks (CNNs) for image analysis is growing, showcasing the potential for more effective fire detection methods (Moumgiakmas et al., 2021).
作用機序
Target of Action
Fireshield C2, also known as Fireshield Steel 1002 , is primarily designed to protect structural steel members from fire . Its primary targets are the surfaces of these steel structures, which can include open and closed sections .
Mode of Action
Fireshield C2 is a waterborne, thin film intumescent coating . Intumescent coatings work by swelling upon exposure to high temperatures, such as those encountered in a fire . This swelling action forms an insulating, carbonaceous char layer that protects the underlying steel structure from the heat of the fire .
Biochemical Pathways
While Fireshield C2 is not a biochemical compound and does not interact with biological pathways, its mode of action can be likened to a physical-chemical reaction. Upon exposure to heat, the coating undergoes a series of chemical reactions that result in the formation of a foam-like char. This char layer is poor in heat conduction, thus it insulates the steel structure from the high temperatures of a fire .
Pharmacokinetics
It only reacts (i.e., intumesces) when exposed to high temperatures .
Result of Action
The primary result of Fireshield C2’s action is the protection of steel structures from fire damage. By forming an insulating char layer, it prevents the steel from reaching temperatures at which it would lose its structural integrity . This can help prevent building collapse in the event of a fire, providing crucial extra time for occupants to evacuate and for firefighters to control the blaze .
Action Environment
The efficacy and stability of Fireshield C2 are influenced by environmental factors. Furthermore, the coating’s performance can be affected by the specific conditions of a fire, including the temperature and duration of the fire, as well as the rate at which the temperature rises .
Safety and Hazards
Fireshield C2 is used in industrial products and should only be applied by registered applicators . During construction, it’s recommended to apply Fireshield WeatherSeal to protect the coating and mitigate the risk of moisture ingress . It’s also important to avoid letting water pool on the coated surface .
将来の方向性
Fireshield continues to conduct fire test programs to provide technical justification for using various attachments and reducing the expansion zone when using their intumescent coatings . This suggests ongoing research and development efforts to improve and expand the applications of their products, including Fireshield C2.
特性
IUPAC Name |
1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGBMCDCWFDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675900 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fireshield C2 | |
CAS RN |
58910-85-3 |
Source


|
| Record name | 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

